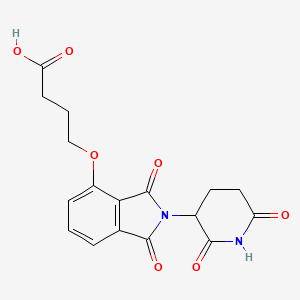

Thalidomide-O-C3-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O7/c20-12-7-6-10(15(23)18-12)19-16(24)9-3-1-4-11(14(9)17(19)25)26-8-2-5-13(21)22/h1,3-4,10H,2,5-8H2,(H,21,22)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOUORLTYFMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thalidomide-O-C3-acid: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological mechanism of Thalidomide-O-C3-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a core resource for researchers and scientists in the field of targeted protein degradation.

Core Chemical Properties

This compound is a synthetic derivative of thalidomide (B1683933), functionalized with a three-carbon carboxylic acid linker. This modification allows for its covalent conjugation to a ligand that targets a specific protein of interest, forming a heterobifunctional PROTAC. The thalidomide moiety serves as a molecular recognition element for the E3 ubiquitin ligase Cereblon (CRBN).

Quantitative Data Summary

While specific experimental values for some physical properties of this compound are not extensively reported in publicly available literature, the following table summarizes its key chemical identifiers and calculated properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₂O₇ | [1][2] |

| Molecular Weight | 360.32 g/mol | [1][2] |

| CAS Number | 2169266-64-0 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity (via HPLC) | ≥95% | [4] |

| Storage Conditions | Store at -20°C | [2][4] |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action: The PROTAC Pathway

This compound functions as the E3 ligase-recruiting component of a PROTAC. The fundamental mechanism involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein.

The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex between the target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.[6]

-

Ubiquitination: Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.[6]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[6]

-

Recycling: The PROTAC molecule is not consumed in this process and can subsequently induce the degradation of multiple copies of the target protein.

Signaling Pathway Diagram

Caption: Cereblon-mediated protein degradation pathway initiated by a PROTAC.

Experimental Protocols

This compound is primarily used as a chemical intermediate in the synthesis of PROTACs. The following section outlines a general protocol for the conjugation of this compound to a target protein ligand containing a primary or secondary amine.

Amide Coupling Protocol

This protocol describes a standard procedure for forming an amide bond between the carboxylic acid of this compound and an amine-containing ligand for a protein of interest.

Materials and Reagents:

-

This compound

-

Amine-containing target protein ligand

-

Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Analytical and preparative HPLC

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Activation: Add the amide coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-containing target protein ligand (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by analytical HPLC or LC-MS until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude PROTAC product using preparative reverse-phase HPLC to obtain the final product with high purity.

-

Characterization: Confirm the identity and purity of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of a PROTAC using this compound.

References

The Core Mechanism of Thalidomide-O-C3-acid: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C3-acid is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This document details the underlying signaling pathways, presents relevant quantitative data for analogous compounds, and provides comprehensive experimental protocols for the characterization of PROTACs synthesized using this linker.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon (CRBN) ligand and a linker used in PROTAC technology.[1] PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

The mechanism is a cyclical process:

-

Ternary Complex Formation: A PROTAC containing this compound first binds to both the target Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.

Quantitative Data for Thalidomide (B1683933) and its Analogs

Table 1: Binding Affinities of Thalidomide Analogs to CRBN

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM[2] | Not Specified | (S)-enantiomer has ~10-fold stronger binding than the (R)-enantiomer.[3] |

| Lenalidomide (B1683929) | ~178 nM[2] | Not Specified | Binds more strongly than thalidomide.[3] |

| Pomalidomide | ~157 nM[2] | Not Specified | Binds more strongly than thalidomide.[3] |

Table 2: Representative Degradation Potency of a Thalidomide-based PROTAC (ARV-825)

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [4] |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Detailed Experimental Protocols

To characterize a novel PROTAC synthesized using this compound, a series of in vitro and cellular assays are required. The following are detailed methodologies for key experiments.

Protocol 1: CRBN Binding Assay - Surface Plasmon Resonance (SPR)

This protocol describes the characterization of ligand binding to the Thalidomide Binding Domain of Cereblon (CRBN).

Materials:

-

Recombinant His-tagged CRBN-TBD

-

PROTAC synthesized with this compound

-

SPR instrument and NTA sensor chip

-

NiCl2 solution

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., EDTA)

Procedure:

-

System Equilibration: Equilibrate the SPR system with running buffer.

-

Chip Preparation: Prepare the NTA sensor chip surface by injecting a solution of NiCl2 to charge the surface with nickel ions.

-

Protein Immobilization: Immobilize the His-tagged CRBN-TBD onto the chip surface by injecting the protein solution over the activated flow cells.

-

Ligand Preparation: Prepare a dilution series of the PROTAC in running buffer.

-

Binding Analysis: Inject the different concentrations of the PROTAC over the immobilized CRBN-TBD surface, followed by a dissociation phase with running buffer.

-

Regeneration: Regenerate the sensor surface between injections using a suitable regeneration solution.[5]

Protocol 2: Western Blot for Protein Degradation

This is a standard assay to quantify the reduction in the levels of the target protein.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC synthesized from this compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Add the chemiluminescent substrate and image the blot. Quantify the band intensities and normalize to the loading control to determine DC50 and Dmax values.[6]

Protocol 3: Ternary Complex Formation Assay - AlphaLISA

This protocol describes a method to detect and quantify the formation of the ternary complex.

Materials:

-

Tagged Protein of Interest (e.g., GST-tagged)

-

Tagged CRBN (e.g., His-tagged)

-

PROTAC synthesized with this compound

-

AlphaLISA anti-GST Acceptor beads

-

AlphaLISA anti-His Donor beads

-

AlphaLISA-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC.

-

Assay Setup: In a 384-well plate, add the tagged POI, tagged CRBN, and the PROTAC dilutions.

-

Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then add the Donor beads and incubate in the dark.

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.

Conclusion

This compound is a vital tool for the development of CRBN-recruiting PROTACs. Its thalidomide moiety effectively engages the CRBN E3 ligase, while the C3-acid linker provides a versatile point of attachment for a target protein binder. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel protein degraders based on this building block. A thorough characterization of binding affinities, degradation efficiencies, and ternary complex formation is essential for the successful development of potent and selective PROTAC therapeutics.

References

The Emergence of Thalidomide-O-C3-acid: A Core Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-O-C3-acid has emerged as a crucial chemical entity in the field of targeted protein degradation, primarily serving as a versatile building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, development, and application of this compound. It details its rational design, inferred synthetic pathways, and the methodologies for its characterization. Furthermore, this guide presents the mechanism of action of thalidomide (B1683933) derivatives in hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex and outlines the experimental protocols for quantifying its binding affinity. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its role in advancing the frontier of novel therapeutics.

Introduction: The Renaissance of Thalidomide in the PROTAC Era

Thalidomide, a drug with a notorious past due to its teratogenic effects, has been repurposed and has become a cornerstone in the development of novel cancer therapies.[1] Its mechanism of action was elucidated to be the binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]

This unique ability to recruit an E3 ligase to specific proteins has made thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), invaluable tools in the burgeoning field of targeted protein degradation. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[4] this compound represents a key advancement in this area, providing a thalidomide-based CRBN-binding moiety with a linker terminating in a carboxylic acid. This functional group offers a convenient attachment point for the synthesis of a wide array of PROTACs.

Discovery and Development of this compound

While a singular discovery paper for this compound is not prominent in the literature, its development can be inferred from the logical progression of PROTAC design and the need for versatile, readily functionalizable E3 ligase ligands. The "O-C3-acid" designation refers to a three-carbon linker attached to the thalidomide core via an ether linkage, terminating in a carboxylic acid. This structure provides a balance of stability, appropriate length, and a reactive handle for conjugation.

Rationale for Design

The design of this compound is based on the following key considerations:

-

Preservation of CRBN Binding: The modification is made at the 4-position of the phthalimide (B116566) ring of the thalidomide scaffold. Structural studies have shown that this position is solvent-exposed and not critical for the direct interaction with the tri-tryptophan binding pocket of CRBN.[5] This allows for the attachment of linkers without significantly compromising the binding affinity.

-

Linker Composition: The ether linkage provides chemical stability, while the three-carbon chain offers sufficient length and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and CRBN.

-

Terminal Functional Group: The carboxylic acid is a versatile functional group that can be readily activated to form amide bonds with amine-containing linkers on the target protein ligand, a common strategy in PROTAC synthesis.

Inferred Synthetic Pathway

The synthesis of this compound can be logically deduced to proceed through a two-step process involving the synthesis of a key intermediate, 4-hydroxythalidomide, followed by a Williamson ether synthesis.

Step 1: Synthesis of 4-Hydroxythalidomide

4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride (B1165640) and α-aminoglutarimide. The reaction involves the condensation of the anhydride with the amine, followed by cyclization to form the phthalimide ring system.

Step 2: Williamson Ether Synthesis

The hydroxyl group of 4-hydroxythalidomide can then be alkylated using a three-carbon alkyl halide bearing a protected carboxylic acid (e.g., an ethyl ester). This reaction, a Williamson ether synthesis, is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). Subsequent hydrolysis of the ester under basic or acidic conditions yields the final product, this compound.

Data Presentation: CRBN Binding Affinity

While specific quantitative binding data for this compound is not extensively reported in peer-reviewed literature, the binding affinities of the parent thalidomide and its clinically relevant analogs to CRBN are well-characterized. As modifications at the 4-position of the phthalimide ring are generally considered to have a minimal impact on the direct binding affinity, the data for these parent compounds serve as a strong benchmark for the expected affinity of this compound.

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [6] |

| Lenalidomide | ~178 nM | Not Specified | [5][7] |

| Pomalidomide | ~157 nM | Not Specified | [5][7] |

| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry | [8] |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [9] |

Experimental Protocols

To characterize the binding of this compound or PROTACs derived from it to CRBN, several biophysical and biochemical assays can be employed.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Methodology:

-

Immobilization: Purified recombinant CRBN protein (often as a complex with DDB1) is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

Data Acquisition: The binding response is monitored in real-time to generate sensorgrams showing the association and dissociation phases.

-

Regeneration: The sensor surface is regenerated between injections using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

-

Sample Preparation: Purified CRBN protein and this compound are prepared in the same, thoroughly degassed buffer to minimize heats of dilution.

-

Titration: The this compound solution is loaded into an injection syringe and titrated in small aliquots into the CRBN solution in the sample cell of the calorimeter.

-

Heat Measurement: The heat change upon each injection is measured relative to a reference cell.

-

Data Analysis: The integrated heat changes per injection are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.

Competitive Fluorescence Resonance Energy Transfer (FRET) Assay

Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled tracer for binding to a tagged CRBN protein. Binding of the tracer to the tagged protein brings a FRET donor and acceptor into proximity, generating a signal. The test compound displaces the tracer, leading to a decrease in the FRET signal.

Methodology:

-

Reagents:

-

Tagged CRBN protein (e.g., His-tagged or GST-tagged).

-

A FRET donor-labeled antibody that recognizes the tag (e.g., Terbium-labeled anti-His antibody).

-

A fluorescently labeled thalidomide analog (the acceptor/tracer).

-

Serial dilutions of this compound.

-

-

Assay Procedure: In a microplate, the tagged CRBN, the donor-labeled antibody, the fluorescent tracer, and varying concentrations of the test compound are combined.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Signal Detection: The FRET signal is measured on a plate reader capable of time-resolved fluorescence measurements.

-

Data Analysis: The FRET ratio is plotted against the concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: CRBN E3 ligase pathway with a thalidomide derivative inducing neosubstrate degradation.

Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.

Caption: Logical relationship of this compound as a building block for PROTACs.

Conclusion

This compound stands as a testament to the power of rational drug design and the evolution of chemical tools for therapeutic intervention. While born from the legacy of thalidomide, it represents a refined and purposeful application of its unique biological activity. As a readily available and versatile building block, it has significantly streamlined the synthesis of CRBN-recruiting PROTACs, thereby accelerating research and development in the field of targeted protein degradation. The methodologies and data presented in this guide provide a foundational framework for researchers to utilize and further innovate upon the use of this compound in the creation of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Thalidomide-O-C3-acid: A Technical Guide to a Core Cereblon E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic protein degradation machinery to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives have been extensively repurposed as potent ligands for the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth overview of Thalidomide-O-C3-acid, a key building block in the design and synthesis of CRBN-recruiting PROTACs.

This compound incorporates the core thalidomide pharmacophore, which binds to Cereblon, and a three-carbon carboxylic acid linker. This linker provides a convenient attachment point for a ligand that binds to a target protein, enabling the creation of a PROTAC. This document details the binding characteristics of the thalidomide core to Cereblon, provides comprehensive experimental protocols for assessing this interaction, and illustrates the underlying biological pathways and experimental workflows.

Quantitative Binding Affinity of Thalidomide Analogs to Cereblon

While specific quantitative binding data for this compound is not extensively available in the public domain, the binding of the parent molecule, thalidomide, and its clinically approved derivatives, lenalidomide (B1683929) and pomalidomide, to Cereblon is well-characterized. The addition of a linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN. The following table summarizes the binding affinities of these foundational Cereblon ligands, providing a strong indication of the expected affinity for PROTACs incorporating the this compound moiety.

| Compound | Binding Assay | Kd (nM) | IC50 (µM) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | - |

| Thalidomide | Surface Plasmon Resonance (SPR) | 160 | - |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 300 | - |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 100 | - |

Note: The binding affinity values can vary depending on the specific experimental conditions, protein constructs, and assay methodology. The data presented here serves as a representative benchmark.

Signaling Pathway and Mechanism of Action

This compound, as part of a PROTAC, hijacks the Ubiquitin-Proteasome System (UPS) to induce the degradation of a target protein. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event does not inhibit the ligase but rather modulates its substrate specificity. In the context of a PROTAC, the other end of the molecule binds to the protein of interest (POI), bringing it into close proximity to the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN. These methods are essential for validating the engagement of new PROTACs with the E3 ligase.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation:

-

Express and purify recombinant human Cereblon protein (often in a complex with DDB1 for stability).

-

Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve both the CRBN protein and the this compound in the same buffer to minimize buffer mismatch.

-

Accurately determine the concentrations of both protein and ligand solutions.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the CRBN protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

-

Titration:

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry, and enthalpy of binding.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.

Methodology:

-

Chip Preparation and Protein Immobilization:

-

Activate a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize purified recombinant CRBN protein onto the chip surface via amine coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of the ligand over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) in real-time to measure the association of the compound.

-

-

Dissociation Analysis:

-

Flow the running buffer without the ligand over the chip to measure the dissociation of the compound from CRBN.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

-

Fluorescence Polarization (FP) Competitive Binding Assay

FP is a solution-based, homogeneous technique used to measure molecular interactions in a competitive format.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified CRBN protein.

-

Use a fluorescently labeled thalidomide analog (tracer) with known binding affinity to CRBN.

-

Prepare a serial dilution of the unlabeled competitor, this compound.

-

-

Assay Procedure:

-

In a microplate, add the CRBN protein and the fluorescent tracer to each well.

-

Add the serially diluted this compound to the wells.

-

Include controls for low polarization (tracer only) and high polarization (tracer + CRBN).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

Plot the decrease in fluorescence polarization against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor required to displace 50% of the fluorescent tracer.

-

Fluorescence Polarization competitive binding assay workflow.

Synthesis of this compound

The synthesis of this compound typically involves the modification of a thalidomide precursor. A common synthetic strategy starts with 4-hydroxythalidomide, which is then alkylated with a protected 3-bromopropanoic acid derivative, followed by deprotection of the carboxylic acid.

Illustrative synthetic workflow for this compound.

Conclusion

This compound is a versatile and indispensable chemical tool in the rapidly advancing field of targeted protein degradation. Its thalidomide core provides a well-characterized and high-affinity handle for recruiting the Cereblon E3 ligase, while the C3-acid linker offers a straightforward point of conjugation for developing novel PROTAC degraders. The experimental protocols detailed in this guide provide a robust framework for the quantitative evaluation of the binding of thalidomide-based ligands to Cereblon, a critical step in the development of effective and selective protein degraders. As research in this area continues to expand, the foundational understanding of ligands like this compound will be paramount in designing the next generation of therapeutics for a wide range of diseases.

The Role of Thalidomide-O-C3-acid in PROTAC Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thalidomide-O-C3-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, mechanism of action, and its role in the targeted degradation of proteins, supplemented with representative quantitative data, detailed experimental protocols, and process visualizations to empower researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

A PROTAC molecule consists of three key components:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon carboxylic acid linker. The thalidomide portion ensures the specific recruitment of the CRBN E3 ligase complex, while the terminal carboxylic acid provides a versatile chemical handle for conjugation to a warhead ligand for a protein of interest, thereby completing the PROTAC structure.

Mechanism of Action

The primary function of a PROTAC utilizing a this compound moiety is to induce the proximity between the target protein and the CRBN E3 ligase complex. This process initiates a catalytic cycle leading to the degradation of the target protein.

Caption: PROTAC-mediated degradation of a Protein of Interest (POI).

The key steps in this process are:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its warhead and to the CRBN E3 ligase via its thalidomide head. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can engage in further rounds of degradation, acting in a catalytic manner.

Data Presentation: Quantitative Analysis

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide representative data for thalidomide and PROTACs with similar linkers to serve as a benchmark.

Table 1: Binding Affinities of Thalidomide and its Analogs to CRBN

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM | Not Specified | (S)-enantiomer has a ~10-fold stronger binding affinity than the (R)-enantiomer.[1] |

| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[1] |

| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[1] |

Note: These values are for the E3 ligase ligand alone and are crucial for ensuring E3 ligase engagement by the PROTAC.

Table 2: Representative Degradation Performance of Thalidomide-based PROTACs

| PROTAC | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| dBET1 | BRD4 | PEG | ~1.8 | >95 | MV4;11 |

| ARV-825 | BRD4 | PEG | <1 | >95 | RS4;11 |

| BTK Degrader | BTK | Alkyl | ~5 | ~90 | MOLM-14 |

| CDK9 Degrader | CDK9 | PEG | ~10 | >90 | HCT116 |

Note: Data is compiled from various studies and experimental conditions may vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize PROTACs derived from this compound.

Western Blot for Protein Degradation Assessment

This protocol is to quantify the degradation of the target protein after treatment with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil samples. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane, then incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software, normalizing the target protein to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

-

Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRBN/DDB1 E3 ligase complex, and the target protein (POI).

-

Ubiquitin

-

ATP

-

10X Ubiquitination Buffer

-

PROTAC stock solution in DMSO

-

SDS-PAGE and Western blot reagents as described above.

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3 ligase, ubiquitin, POI, and ATP in the ubiquitination buffer.

-

PROTAC Addition: Add the PROTAC to the reaction mixture. Include a DMSO vehicle control and other controls (e.g., reaction without E1, E3, or PROTAC).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

-

Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blot, probing for the POI to detect higher molecular weight ubiquitinated species.

Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with binding events to determine the affinity (Kd), stoichiometry (n), and cooperativity (α) of ternary complex formation.

Materials:

-

Purified recombinant proteins: CRBN/DDB1 and POI.

-

PROTAC solution.

-

ITC instrument and cells.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to avoid buffer mismatch. Accurately determine the concentrations.

-

Binary Binding (PROTAC to CRBN): Load the CRBN solution into the ITC cell and the PROTAC solution into the injection syringe. Perform the titration to determine the binary binding affinity (Kd1).

-

Binary Binding (PROTAC to POI): Load the POI solution into the ITC cell and the PROTAC solution into the syringe. Perform the titration to determine the binary binding affinity (Kd2).

-

Ternary Complex Formation: Load a pre-saturated complex of CRBN and POI into the ITC cell and titrate with the PROTAC to measure the apparent Kd for ternary complex formation.

-

Data Analysis: Analyze the binding isotherms using appropriate models to calculate Kd, ΔH, and n. The cooperativity factor (α = Kd_binary / Kd_ternary) can then be determined.

Visualizations of Workflows and Signaling Pathways

PROTAC Drug Development Workflow

Caption: A typical workflow for the development of PROTAC-based drugs.

Downstream Signaling of a Hypothetical BRD4-Targeting PROTAC

Caption: Signaling pathway affected by a BRD4-targeting PROTAC.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward chemistry allows for the facile conjugation to a wide array of target protein ligands, enabling the rapid exploration of new protein degraders. The methodologies outlined in this guide provide a solid foundation for researchers to characterize the efficacy and cellular effects of their novel PROTAC molecules, ultimately accelerating the development of this transformative therapeutic modality.

References

The Core Principles of Thalidomide-O-C3-acid in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[2] A critical component in the design of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Thalidomide (B1683933) and its derivatives have been extensively utilized as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[3] This guide provides an in-depth technical overview of Thalidomide-O-C3-acid, a key building block in the synthesis of CRBN-recruiting PROTACs, focusing on its core principles in mediating protein degradation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound serves as a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based Cereblon ligand and a linker integral to PROTAC technology.[4][5] PROTACs are comprised of two distinct ligands connected by a linker; one binds to an E3 ubiquitin ligase and the other to the target protein.[4] The fundamental role of a PROTAC utilizing the thalidomide moiety is to induce proximity between the target protein and the CRBN E3 ligase complex.[2] This process unfolds in a series of orchestrated steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-specific ligand and to the CRBN E3 ligase via its thalidomide head. This brings the POI and the E3 ligase into close proximity, forming a key ternary complex.[2]

-

Ubiquitination : This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6]

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which subsequently degrades the target protein into smaller peptides.[1][7] This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple POI molecules.[6]

The glutarimide (B196013) ring of thalidomide is responsible for binding to Cereblon, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[8][9] This binding modulates the substrate specificity of the ligase, leading to the ubiquitination and degradation of specific "neosubstrate" proteins.[8]

Caption: PROTAC-mediated degradation of a target protein.

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to induce degradation of the target protein in a cellular context.

Binding Affinity of Thalidomide and Derivatives to Cereblon

The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of PROTAC efficacy. Various biophysical techniques are employed to quantify this interaction, with the dissociation constant (Kd) being a key metric.

| Compound | Assay Type | Binding Affinity (Kd) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [10] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [10] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [10] |

| (S)-Thalidomide | TR-FRET | ~10-fold higher affinity than (R)-thalidomide | [11] |

| (R)-Thalidomide | TR-FRET | Weaker binding to CRBN | [11] |

Note: Binding affinities can vary depending on the specific experimental conditions, protein constructs, and assay methodology.[12]

PROTAC Degradation Potency: DC50 and Dmax

The cellular efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] These values are typically determined by treating cells with a range of PROTAC concentrations and measuring the remaining levels of the target protein.

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| ARV-825 | BRD4 | Pomalidomide | 1 nM | >95% | RS4;11 | [13] |

| JPS014 (7) | HDAC1 | VHL | 0.91 ± 0.02 µM | - | HCT116 | [14] |

| JPS014 (7) | HDAC3 | VHL | 0.64 ± 0.03 µM | - | HCT116 | [14] |

| JPS016 (9) | HDAC1 | VHL | 0.55 ± 0.18 µM | - | HCT116 | [14] |

| JPS016 (9) | HDAC3 | VHL | 0.53 ± 0.13 µM | - | HCT116 | [14] |

| JPS036 (22) | HDAC3 | VHL | 0.44 ± 0.03 µM | 77% | HCT116 | [14] |

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (target ligand, linker, and E3 ligase ligand), the target protein, and the cell line used.

Experimental Protocols

A variety of biochemical and cell-based assays are essential for the development and characterization of PROTACs.

Caption: A typical experimental workflow for PROTAC development.

Western Blot for Quantifying Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[7]

Methodology:

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[15]

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[7]

-

Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load the samples onto an SDS-PAGE gel for electrophoretic separation.[15]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[15]

-

Detection and Analysis : Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.[13][15]

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[16]

Methodology:

-

Cell Preparation : Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.[12][16]

-

Compound Treatment : Treat the transfected cells with serial dilutions of the PROTAC.[16]

-

Reagent Addition : Add the NanoBRET™ detection reagent containing the HaloTag® ligand and the Nano-Glo® substrate.[16]

-

Signal Measurement : Measure the donor emission (at 460 nm) and acceptor emission (at 618 nm) using a luminometer.[16][17]

-

Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[16]

Biophysical Assays for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.[18][19]

Methodology:

-

Immobilization : Immobilize one of the binding partners (e.g., the E3 ligase) onto a sensor chip.[20]

-

Binding : Flow a solution containing the PROTAC (analyte) over the sensor surface to measure binary interaction. For ternary complex analysis, flow a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.[19]

-

Detection : Monitor the change in the SPR signal in real-time to generate sensorgrams.[20]

-

Data Analysis : Fit the sensorgrams to a kinetic binding model to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (KD).[20]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20]

Methodology:

-

Sample Preparation : Place a solution of one binding partner (e.g., the E3 ligase) in the sample cell of the calorimeter and the other binding partner (e.g., the PROTAC) in the injection syringe.[20]

-

Titration : Inject small aliquots of the titrant into the sample cell.[20]

-

Heat Measurement : Measure the heat released or absorbed upon each injection.[20]

-

Data Analysis : Plot the heat change per injection against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a binding model to calculate the thermodynamic parameters.[20]

Signaling Pathways and Logical Relationships

The efficacy of a PROTAC is governed by a complex interplay of factors beyond simple binding affinities. The stability of the ternary complex, the rate of ubiquitination, and the efficiency of proteasomal degradation all contribute to the overall outcome.

Caption: Logical relationships influencing the efficacy of a PROTAC.

Conclusion

This compound is a cornerstone in the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its well-defined mechanism of action, coupled with a robust suite of experimental techniques for characterization, has enabled the rapid advancement of targeted protein degradation as a therapeutic strategy. A thorough understanding of the principles of ternary complex formation, ubiquitination, and proteasomal degradation, along with the quantitative assessment of these processes, is paramount for the rational design and optimization of novel and effective protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of this exciting field and contribute to the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. selvita.com [selvita.com]

- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

- 17. aragen.com [aragen.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

Methodological & Application

Application Notes and Protocols for the Use of Thalidomide-O-C3-acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable." These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-O-C3-acid is a key building block in the synthesis of CRBN-recruiting PROTACs. It incorporates the thalidomide moiety for CRBN engagement, connected to a 3-carbon carboxylic acid linker. This terminal carboxylic acid group provides a convenient handle for conjugation to a ligand for a protein of interest, typically via an amide bond formation. These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound.

Physicochemical Properties of this compound

| Property | Value (Thalidomide) | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₄ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| Melting Point | 269-271 °C | [1] |

| Solubility | Sparingly soluble in water, ethanol, and methanol (B129727). | [2] |

| Appearance | White crystalline powder | [1] |

PROTAC Synthesis: A Representative Protocol

The following is a representative protocol for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4. This protocol describes the amide coupling of this compound with an amine-functionalized BRD4 ligand, such as an analog of the well-characterized BRD4 inhibitor, JQ1.

Diagram: Experimental Workflow for PROTAC Synthesis

Caption: A general workflow for the synthesis of a PROTAC via amide coupling.

Experimental Protocol: Synthesis of a BRD4-targeting PROTAC

Materials and Reagents:

-

This compound

-

Amine-functionalized BRD4 ligand (e.g., a JQ1 analog with a terminal amine)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM, methanol)

Procedure:

-

Reagent Preparation:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve the amine-functionalized BRD4 ligand (1.1 equivalents) in anhydrous DMF.

-

-

Carboxylic Acid Activation:

-

To the solution of this compound, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Amide Coupling:

-

Add the solution of the amine-functionalized BRD4 ligand to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with DCM (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the pure PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

-

Evaluating PROTAC Efficacy: Protein Degradation

The primary function of a PROTAC is to induce the degradation of the target protein. Western blotting is a standard technique to quantify the extent of protein degradation.

Diagram: PROTAC Mechanism of Action and Downstream Signaling

Caption: Mechanism of BRD4 degradation by a thalidomide-based PROTAC and its effect on the c-Myc signaling pathway.

Experimental Protocol: Western Blot for BRD4 Degradation

Materials and Reagents:

-

Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231)

-

Synthesized BRD4 PROTAC (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the BRD4 PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[3]

-

Representative Quantitative Data

The following table presents representative degradation data for thalidomide-based PROTACs targeting BRD4. The specific values can vary depending on the exact linker and BRD4 ligand used, as well as the cell line and experimental conditions.

| PROTAC | Target | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

| dBET1 | BRD4 | ~1.8 nM | >95% | MV4;11 | [4] |

| ARV-825 | BRD4 | 5.5 nM | >95% | Jurkat | [5] |

| Representative PROTAC | BRD4 | 62 nM | >90% | MDA-MB-231 |

Conclusion

This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The straightforward amide coupling chemistry allows for the facile conjugation to a wide array of amine-containing target protein ligands, enabling the rapid development of novel protein degraders. The methodologies outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the efficacy of their PROTAC molecules. Rigorous experimental validation, including quantitative analysis of protein degradation, is essential to advance the development of these promising therapeutic agents.

References

Application Notes and Protocols: Thalidomide-O-C3-acid Conjugation for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Thalidomide-O-C3-acid to a protein of interest (POI) ligand. This process is a fundamental step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to harness the cell's natural protein disposal machinery to eliminate specific target proteins.

Thalidomide and its derivatives are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN). By covalently linking a thalidomide-based molecule to a ligand that binds to a target protein, the resulting PROTAC can recruit the CRBN E3 ligase complex to the POI. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This compound is a valuable building block in PROTAC development, featuring a terminal carboxylic acid that allows for versatile conjugation to various POI ligands.

Data Summary

The following tables summarize key quantitative data relevant to the application of thalidomide-based PROTACs.

Table 1: Binding Affinity of Thalidomide to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) to CRBN | Method |

| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |

| Pomalidomide | ~0.2 µM | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~1.0 µM | Isothermal Titration Calorimetry (ITC) |

Note: Binding affinities can vary depending on the specific experimental conditions and assay format.

Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs

| Target Protein | PROTAC | DC50 | Dmax | Cell Line |

| BRD4 | ARV-825 | <1 nM | >90% | RS4;11 |

| BTK | P13I | 1.8 nM | >95% | TMD8 |

| ERRα | PROTAC 1 | 33 nM | >95% | MCF7 |

DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Conjugation of this compound to a POI Ligand via Amide Bond Formation

This protocol describes a general method for conjugating this compound to a POI ligand containing a primary or secondary amine functional group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials and Reagents:

-

This compound

-

POI ligand with an amine functional group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Activation of this compound:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Conjugation to POI Ligand:

-

In a separate flask, dissolve the POI ligand containing an amine group (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the POI ligand solution.

-

Slowly add the solution of the activated this compound ester to the POI ligand solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Continue to monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the pure PROTAC conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H and ¹³C).

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a standard method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials and Reagents:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.

-

Visualizations

Application Notes and Protocols for Thalidomide-O-C3-acid in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C3-acid is a crucial building block in the rapidly evolving field of targeted protein degradation (TPD). It serves as a bifunctional molecule, incorporating a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a three-carbon carboxylic acid linker.[1] This linker provides a reactive handle for conjugation to a ligand specific for a protein of interest (POI), enabling the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. By inducing the proximity of a target protein to an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI. Thalidomide and its derivatives are well-established ligands for the CRBN E3 ligase complex, making this compound a valuable tool for the development of novel therapeutics against a wide range of diseases, including cancer.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and characterization of PROTACs for targeted protein degradation.

Mechanism of Action: CRBN-Mediated Protein Degradation

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.

Data Presentation: Quantitative Analysis of PROTAC Performance

| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | Thalidomide | Short Alkyl | 1.8 | >90 | Jurkat |

| BTK | Thalidomide | PEG | 1.1 | ~90 | Mino |

| SHP2 | Thalidomide | PEG | 6.02 | >90 | HeLa |

Note: The DC50 and Dmax values are highly dependent on the specific target protein, the warhead ligand, the linker composition and length, and the cell line used. The data presented here is for illustrative purposes to demonstrate the potential potency of PROTACs constructed with thalidomide-based linkers.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the general procedure for conjugating this compound to a protein of interest (POI) ligand containing a primary or secondary amine via amide bond formation.

Materials:

-

This compound

-

POI ligand with a free amine group

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vessel and magnetic stirrer

-

Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

-

Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) or a similar amide coupling cocktail to the solution.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-